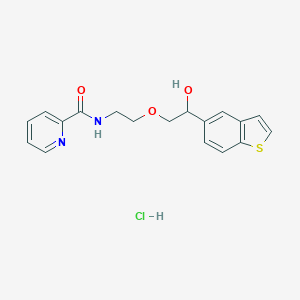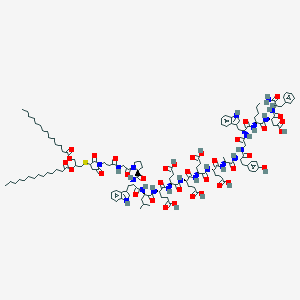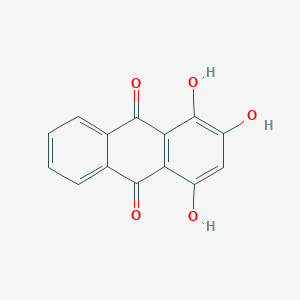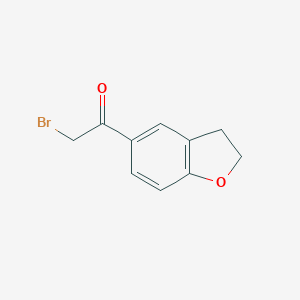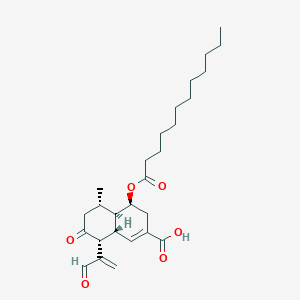
1-O-Dodecanoylpanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Dodecanoylpanal, also known as DDPA, is a synthetic compound that has been studied for its potential applications in various fields such as medicine, agriculture, and food science. DDPA is a fatty acid derivative that has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties.
Scientific Research Applications
1-O-Dodecanoylpanal has been studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, 1-O-Dodecanoylpanal has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs and therapies. 1-O-Dodecanoylpanal has also been studied for its potential applications in agriculture, where it has been found to exhibit insecticidal and fungicidal properties. In food science, 1-O-Dodecanoylpanal has been studied for its potential applications as a food preservative due to its antimicrobial properties.
Mechanism Of Action
The mechanism of action of 1-O-Dodecanoylpanal is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of bacterial enzymes. 1-O-Dodecanoylpanal has also been found to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical And Physiological Effects
1-O-Dodecanoylpanal has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. In vitro studies have shown that 1-O-Dodecanoylpanal is effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. 1-O-Dodecanoylpanal has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 1-O-Dodecanoylpanal has been found to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using 1-O-Dodecanoylpanal in lab experiments is that it exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs and therapies. However, one limitation of using 1-O-Dodecanoylpanal in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 1-O-Dodecanoylpanal. One direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another direction is to study its potential applications in other fields such as cosmetics and environmental science. Finally, future studies could focus on the development of new derivatives of 1-O-Dodecanoylpanal with enhanced properties.
Synthesis Methods
1-O-Dodecanoylpanal can be synthesized through a multistep process that involves the reaction of dodecanol with phthalic anhydride to form dodecyl phthalate, which is then hydrolyzed to form dodecanoic acid. The resulting dodecanoic acid is then esterified with 3-aminopropyltriethoxysilane to form 3-(dodecanoylamino)propyltriethoxysilane, which is then hydrolyzed to form 1-O-Dodecanoylpanal.
properties
CAS RN |
154381-71-2 |
|---|---|
Product Name |
1-O-Dodecanoylpanal |
Molecular Formula |
C27H40O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(4S,4aR,5S,8R,8aS)-4-dodecanoyloxy-5-methyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-4,4a,5,6,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H40O6/c1-4-5-6-7-8-9-10-11-12-13-24(30)33-23-16-20(27(31)32)15-21-25(19(3)17-28)22(29)14-18(2)26(21)23/h15,17-18,21,23,25-26H,3-14,16H2,1-2H3,(H,31,32)/t18-,21+,23-,25-,26+/m0/s1 |
InChI Key |
QOCSUDZAEHIAAQ-JTASUKCGSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC(=C[C@H]2[C@H]1[C@H](CC(=O)[C@H]2C(=C)C=O)C)C(=O)O |
SMILES |
CCCCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
synonyms |
1-O-dodecanoylpanal PS-B lucif |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



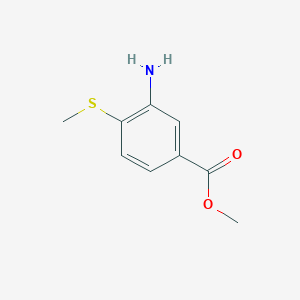
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
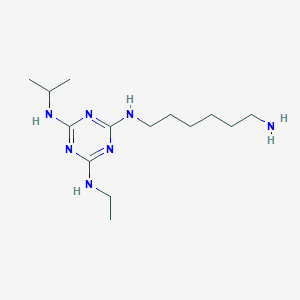
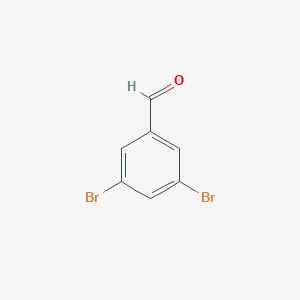
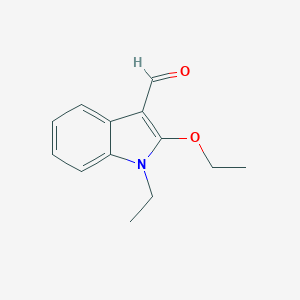
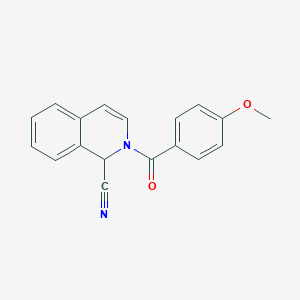
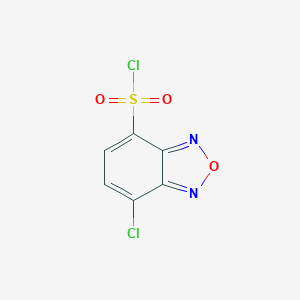
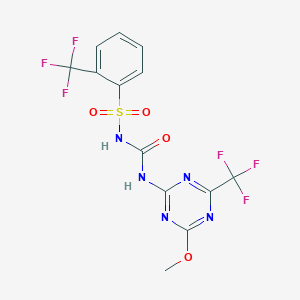
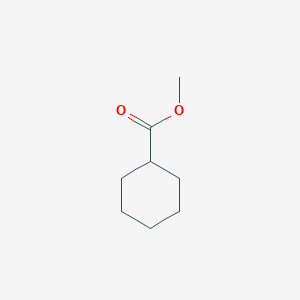
![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
